molecular formula C22H25ClN4O2 B303738 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303738
M. Wt: 412.9 g/mol
InChI Key: FKPSGISWSYXJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is currently being studied for its potential as an anticancer agent, particularly in the treatment of ovarian and breast cancers.

Mechanism of Action

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of PARP enzymes, which play a key role in DNA repair. By blocking PARP activity, 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile prevents cancer cells from repairing damaged DNA, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for PARP enzymes, which allows for targeted inhibition of DNA repair in cancer cells. However, one limitation is its potential toxicity, particularly in healthy cells that rely on PARP activity for DNA repair.

Future Directions

There are several potential future directions for research on 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is in combination therapy, where 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is used in conjunction with other anticancer agents to enhance their effectiveness. Another area of research is in the development of more potent and selective PARP inhibitors, with the goal of improving the efficacy and safety of these agents for cancer treatment. Additionally, 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may have potential applications in other areas of medicine, such as in the treatment of inflammatory and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 2-chlorobenzonitrile with 2,6-dimethylphenol to form 2-(2,6-dimethylphenoxy)benzonitrile. This compound is then reacted with morpholine and chloroacetonitrile to yield 2-amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to be effective in inhibiting the growth of tumor cells in vitro and in vivo, and has demonstrated promising results in clinical trials for the treatment of ovarian and breast cancers.

properties

Product Name

2-Amino-4-(2-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H25ClN4O2/c1-22(2)11-17-20(18(28)12-22)19(14-5-3-4-6-16(14)23)15(13-24)21(25)27(17)26-7-9-29-10-8-26/h3-6,19H,7-12,25H2,1-2H3

InChI Key

FKPSGISWSYXJQX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC=CC=C4Cl)C(=O)C1)C

Origin of Product

United States

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